molecular formula C18H20N6OS B2953165 1-(azepan-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868968-35-8

1-(azepan-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2953165
CAS No.: 868968-35-8
M. Wt: 368.46
InChI Key: YJBNFXKSXTVXOL-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a triazolopyridazine core substituted with a pyridin-3-yl group at the 3-position and a sulfanyl-linked ethanone moiety bearing an azepan-1-yl group. The triazolopyridazine scaffold is known for its versatility in medicinal chemistry, particularly in targeting epigenetic regulators, kinases, and protein-protein interactions . The pyridin-3-yl substituent may enhance hydrogen-bonding interactions with biological targets, while the azepane ring (a seven-membered saturated amine) could improve pharmacokinetic properties such as solubility and metabolic stability compared to smaller cyclic amines .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-17(23-10-3-1-2-4-11-23)13-26-16-8-7-15-20-21-18(24(15)22-16)14-6-5-9-19-12-14/h5-9,12H,1-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBNFXKSXTVXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine to form the triazolo-pyridazine core . The azepane moiety is then introduced through nucleophilic substitution reactions. The final step involves the formation of the ethanone linkage through a thiol-ene reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would involve techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the ethanone linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazines.

    Substitution: The azepane moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst is typically used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-pyridazine core is known to bind to certain protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Triazolopyridazine Substituent Amine Group Molecular Weight Activity/Application Reference
Target Compound Pyridin-3-yl Azepan-1-yl Not Reported Unknown (Research Focus) -
1-(azepan-1-yl)-2-{[3-(3-fluorophenyl)-...} 3-Fluorophenyl Azepan-1-yl 385.46 Research compound
2-{[3-(4-methoxyphenyl)-...}-1-(pyrrolidin-1-yl) 4-Methoxyphenyl Pyrrolidin-1-yl 369.44 Protein-binding assays
SCL-1 (Antitumor) 3-Trifluoromethyl Piperidin-1-yl 496.06 PD-1/PD-L1 inhibition
AZD5153 3-Methoxy Piperidyl ~580 (estimated) Bromodomain and extraterminal (BET) inhibition
Lin28-1632 3-Methyl N-Methylacetamide ~300 (estimated) Lin28 functional inhibition

Key Observations:

Substituent Impact on Bioactivity: Pyridin-3-yl vs. Electron-Withdrawing Groups: The 3-trifluoromethyl substituent in SCL-1 and 3-methoxy in AZD5153 are associated with improved binding to hydrophobic pockets in proteins like BET bromodomains.

Amine Group Modifications :

  • Azepane vs. Smaller Amines : The azepane ring in the target compound and its fluorophenyl analog may confer better solubility and reduced metabolic clearance compared to pyrrolidine (five-membered) or piperidine (six-membered) analogs .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Triazolopyridazine derivatives often exhibit high melting points (>250°C) due to planar aromatic stacking, as seen in E-4b (mp 253–255°C) . The azepane-linked target compound may retain similar crystallinity.

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